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Introduction
UAB30 is a synthetic retinoid analog that acts as a selective agonist for the Retinoid X

Receptor (RXR) with minimal binding to the Retinoic Acid Receptor (RAR).[1][2] This selectivity

contributes to its favorable toxicity profile, making it a promising candidate for cancer therapy

and chemoprevention.[1] In preclinical studies utilizing patient-derived xenograft (PDX) models,

UAB30 has demonstrated significant anti-tumor activity across various cancer types, including

medulloblastoma and breast cancer.[3][4] These application notes provide a comprehensive

overview of the experimental data and detailed protocols for the use of UAB30 in PDX models.

Mechanism of Action
UAB30 exerts its anti-cancer effects by binding to and activating RXR. RXR forms

heterodimers with other nuclear receptors, such as RAR, Vitamin D receptor, and peroxisome

proliferator-activated receptor (PPAR), to regulate the transcription of target genes involved in

cell differentiation, proliferation, and apoptosis.[5] In cancer cells, UAB30 has been shown to

induce G1 or G2/M cell cycle arrest, promote apoptosis, and inhibit cell proliferation, migration,

and invasion.[1][2][3] Furthermore, UAB30 has been observed to modulate the activity of key

signaling pathways, including the AKT and ERK pathways, in a context-dependent manner.[3]
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Data Presentation
Table 1: In Vitro Efficacy of UAB30 in Medulloblastoma
PDX Cells

PDX Line Assay Treatment
Concentrati
on (µM)

Result Citation

D341, D384,

D425

Cell Viability

(AlamarBlue)
UAB30 (72h) 10

Statistically

significant

decrease in

viability

[3]

D341, D384,

D425

Cell

Proliferation

(CellTiter96)

UAB30 (5

days)
≥ 10

Statistically

significant

decrease in

proliferation

[3]

D341, D384,

D425

Apoptosis

(Cleaved

PARP)

UAB30 (72h) 30

Increase in

cleaved

PARP

[3]

D341, D384,

D425

Cell Cycle

Analysis
UAB30 Not Specified

G1 cell cycle

arrest
[6]

D341, D384,

D425

Tumorsphere

Formation

(ELDA)

UAB30 5 or 10

Significant

decrease in

neurosphere

formation

[7]

Table 2: In Vivo Efficacy of UAB30 in Medulloblastoma
PDX Models
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PDX Model Treatment Dose Outcome Citation

D425 (Flank) UAB30 in chow 100 mg/kg/day

Significant

decrease in

tumor growth

[3]

CD133-enriched

& CD133-

depleted (Flank)

UAB30 in chow 100 mg/kg/day

Significant

change in tumor

volume by day

22

[7]

Table 3: Efficacy of UAB30 in Other Cancer Models
Cancer Model Treatment Outcome Citation

UVB-induced Skin

Cancer

(Ptch1+/-/SKH-1

mice)

Topical UAB30

57% reduction in

tumor number, 72%

reduction in tumor

volume

[1]

UVB-induced Skin

Cancer

(Ptch1+/-/SKH-1

mice)

Dietary UAB30

48% reduction in

tumor number, 78%

reduction in tumor

volume

[1]
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Caption: UAB30 Signaling Pathway.
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Caption: PDX Experimental Workflow.
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Establishment of Orthotopic Medulloblastoma PDX
Models
Materials:

Fresh patient medulloblastoma tissue

Immunodeficient mice (e.g., NOD-scid gamma (NSG))

Human Tumor Dissociation Kit

Stereotaxic apparatus

Hamilton syringe

Protocol:

Obtain fresh medulloblastoma tumor tissue from surgery.

Dissociate the tumor tissue into a single-cell suspension using a Human Tumor Dissociation

Kit following the manufacturer's instructions.

Resuspend the cells in an appropriate sterile buffer (e.g., PBS) at a concentration of 0.2 to 1

x 10^6 tumor cells per 2-5 µL.

Anesthetize a 6-week-old immunodeficient mouse.

Secure the mouse in a stereotaxic frame.

Create a small incision in the scalp to expose the skull.

Using stereotaxic coordinates for the cerebellum, drill a small burr hole in the skull.

Slowly inject the tumor cell suspension into the cerebellum using a Hamilton syringe.

Withdraw the needle slowly and suture the scalp incision.

Monitor the mice for signs of tumor growth, such as neurological deficits or weight loss.
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In Vivo UAB30 Treatment
Materials:

PDX mice with established tumors

UAB30

Vehicle control (e.g., powdered chow)

Specialized chow formulation with UAB30

Protocol:

Once tumors are established and reach a palpable size, randomize the mice into treatment

and control groups.

For the treatment group, provide chow containing UAB30 at the desired concentration (e.g.,

100 mg/kg/day).[7]

For the control group, provide chow with the vehicle alone.

Measure tumor volume twice weekly using calipers (Volume = (length x width^2)/2).

Monitor the mice for any signs of toxicity.

Continue treatment for the duration of the study or until IACUC-defined endpoints are

reached.

Cell Viability Assay (MTS Assay)
Materials:

PDX-derived cancer cells

96-well plates

UAB30
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CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

Microplate reader

Protocol:

Seed PDX-derived cells in a 96-well plate at a predetermined optimal density.

Allow cells to adhere overnight.

Treat the cells with increasing concentrations of UAB30 or vehicle control.

Incubate for the desired time period (e.g., 72 hours).

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Normalize the absorbance values of the treated wells to the vehicle-treated control wells to

determine the percentage of cell viability.

Immunoblotting
Materials:

PDX-derived cells or tumor tissue lysates

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Primary antibodies (e.g., anti-cleaved PARP, anti-p-AKT, anti-p-ERK, anti-β-actin)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Lyse cells or homogenized tumor tissue in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA protein assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
Materials:

PDX-derived cancer cells

UAB30

Ethanol (70%, ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Treat PDX-derived cells with UAB30 or vehicle for the desired duration.

Harvest and wash the cells with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at

-20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution.

Incubate in the dark for 30 minutes at room temperature.

Analyze the DNA content of the cells using a flow cytometer.

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases

of the cell cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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